molecular formula C5H9N3 B1310917 1,5-dimethyl-1H-pyrazol-3-amine CAS No. 35100-92-6

1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B1310917
CAS No.: 35100-92-6
M. Wt: 111.15 g/mol
InChI Key: YGRLFMMSIGPOOI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a building block for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacophore in developing new therapeutic agents. Pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, have demonstrated various biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Case studies have shown that modifications to the pyrazole ring enhance anticancer efficacy against specific cancer types.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit cyclooxygenase enzymes, reducing inflammation and pain. This property is particularly relevant in treating conditions such as arthritis.
  • Antimicrobial Effects : this compound has shown promising results against various bacterial strains. For instance, studies report minimum inhibitory concentrations (MIC) for Staphylococcus aureus as low as 8 μg/mL.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structural features allow chemists to create diverse chemical libraries for drug discovery and development.

Agricultural Applications

The compound is also utilized in the development of agrochemicals. Its reactivity makes it suitable for creating herbicides and pesticides that target specific plant pathogens or pests.

Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against human breast cancer cells. The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In clinical settings, derivatives of this compound were tested against multi-drug-resistant strains of bacteria. One derivative exhibited superior efficacy compared to traditional antibiotics like vancomycin, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,5-Dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound has a molecular formula of C5H9N3C_5H_9N_3 and features a pyrazole ring with two methyl groups at the first position and an amino group at the third position. The compound exists in various forms, including its hydrochloride salt, which enhances its solubility and bioavailability in biological systems.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, this compound and its derivatives have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .
  • Antileishmanial and Antimalarial Properties : The compound has exhibited potential antileishmanial and antimalarial activities. In vitro studies revealed that certain derivatives showed IC50 values indicative of effective inhibition against Leishmania amazonensis, with some compounds achieving IC50 values as low as 23.8 µM . This suggests that modifications to the pyrazole structure can enhance activity against these pathogens.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays, highlighting their potential in treating inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes or receptors involved in various biological pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which is relevant in neuropharmacology .
  • Receptor Modulation : By altering receptor activity, this compound may influence cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as pain and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatory activityCompounds demonstrated up to 85% inhibition of IL-6 at 10 µM concentration .
Burguete et al. (2014)Antibacterial activityNotable activity against E. coli and S. aureus, emphasizing the importance of structural modifications .
Chovatia et al. (2024)Antitubercular propertiesCompounds showed significant inhibition against Mycobacterium tuberculosis strains .
PMC Study (2024)Antileishmanial activityDerivatives exhibited IC50 values ranging from 23.8 µM to 52.5 µM against Leishmania species .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via catalytic hydrogenation of 1,5-dimethyl-3-nitro-1H-pyrazole. A reported method uses 10% palladium on carbon under hydrogen gas (60 psi) in a mixture of MeOH and EtOAc, yielding 87% product after 12 hours . Key parameters include catalyst loading, solvent choice, and hydrogen pressure. For reproducibility, ensure strict control of reaction atmosphere (nitrogen initially) and post-reaction purification via filtration and drying (Na₂SO₄) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral inconsistencies resolved?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, 1H^1H NMR in DMSO-d₆ shows peaks at δ 5.19 (s, 1H, pyrazole-H), 4.33 (br. s., 2H, NH₂), 3.43 (s, 3H, N–CH₃), and 2.07 (s, 3H, C–CH₃) . LCMS typically confirms molecular weight with m/z = 112.3 (M + 1)+ . Purity is validated via HPLC (≥95%) . Discrepancies in spectra may arise from residual solvents or tautomerism; use high-resolution techniques (e.g., 13C^{13}C NMR) and computational modeling to resolve ambiguities .

Advanced Research Questions

Q. How can this compound be functionalized for applications in medicinal chemistry, and what challenges arise during sulfonation?

The amine group is reactive toward sulfonation. A two-step method involves reacting with chlorosulfonic acid (general method D) to form 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride (26% yield), followed by coupling with amines (method E1) to yield sulfonamides (55% yield) . Challenges include controlling exothermic reactions during sulfonation and avoiding hydrolysis of the sulfonyl chloride intermediate. Optimize stoichiometry and use anhydrous conditions to mitigate side reactions .

Q. What insights do crystallographic studies provide about the hydrogen-bonding network of this compound derivatives?

X-ray crystallography of derivatives (e.g., 4-{[4-(dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) reveals intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . Graph set analysis (Etter’s formalism) can classify hydrogen-bonding patterns, aiding in predicting solubility and stability . For accurate results, collect high-resolution data (e.g., synchrotron sources) and refine structures using SHELXL .

Q. How should researchers address contradictions in reactivity data between this compound and its analogs?

Discrepancies may arise from steric effects or electronic differences. For example, methylation at the pyrazole ring alters electron density, affecting nucleophilic substitution rates. Systematically compare substituent effects via Hammett plots or DFT calculations . Validate hypotheses using kinetic studies (e.g., variable-temperature NMR) .

Properties

IUPAC Name

1,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRLFMMSIGPOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426904
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35100-92-6
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5-dimethyl-1H-pyrazol-3-amine
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1,5-dimethyl-1H-pyrazol-3-amine
1,5-dimethyl-1H-pyrazol-3-amine
1,5-dimethyl-1H-pyrazol-3-amine

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